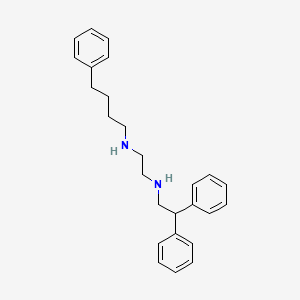
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines These compounds are characterized by the presence of two amine groups attached to an alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be modified by introducing the diphenylethyl and phenylbutyl groups.
Introduction of Diphenylethyl Group: This step might involve a Friedel-Crafts alkylation reaction where diphenylethyl chloride reacts with ethane-1,2-diamine in the presence of a Lewis acid catalyst.
Addition of Phenylbutyl Group: The phenylbutyl group can be introduced through a similar alkylation reaction using phenylbutyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield amine oxides, while reduction could produce simpler amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-diphenylethylenediamine: Similar structure but lacks the phenylbutyl group.
N,N’-dibutylethylenediamine: Similar structure but lacks the diphenylethyl group.
Uniqueness
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both diphenylethyl and phenylbutyl groups, which can impart distinct chemical and physical properties.
Propiedades
Número CAS |
627519-74-8 |
|---|---|
Fórmula molecular |
C26H32N2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H32N2/c1-4-12-23(13-5-1)14-10-11-19-27-20-21-28-22-26(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-9,12-13,15-18,26-28H,10-11,14,19-22H2 |
Clave InChI |
DAUIWYTZLGPMGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
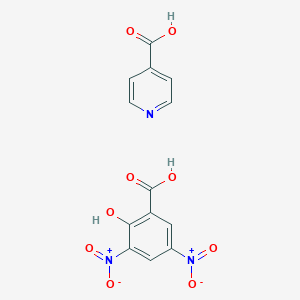
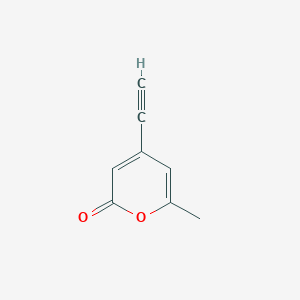
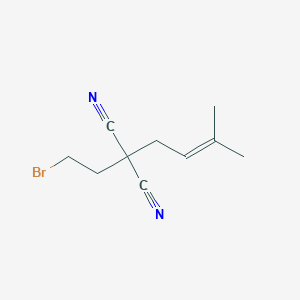
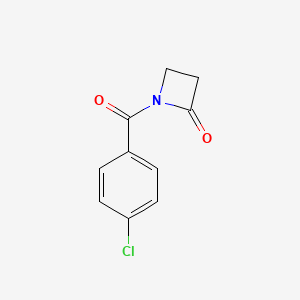
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
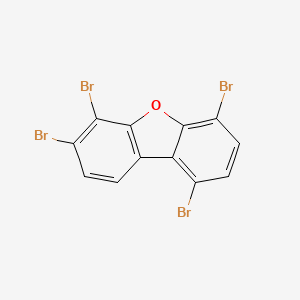
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
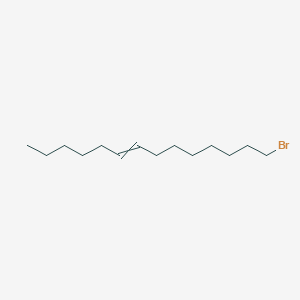
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
